2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine
Description
2-Fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is a fluorinated cyclopentylamine derivative featuring a 5-methyl-1,2-oxazole substituent. The compound’s structure combines a cyclopentane ring with a fluorine atom at the 2-position and a methyl-substituted oxazole moiety linked via a methylene group. The fluorine atom likely enhances metabolic stability and lipophilicity, while the oxazole ring contributes to π-π stacking interactions and hydrogen bonding capabilities .
Properties
IUPAC Name |
2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c1-7-5-8(13-14-7)6-12-10-4-2-3-9(10)11/h5,9-10,12H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKZMZPNYKSTCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC2CCCC2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the fluorine atom and the cyclopentane ring. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as increased strength or thermal stability.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets. The fluorine atom and oxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The cyclopentane ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Key Observations :
- Oxadiazoles generally exhibit higher polarity and stronger dipole moments compared to oxazoles.
- Substituent Effects : Fluorine in the target compound enhances lipophilicity compared to difluoromethyl groups in , which may improve solubility but reduce membrane permeability.
Crystallographic and Hydrogen Bonding Behavior
The crystal structure of the triazolothiadiazole-oxazole hybrid () reveals a planar triazolothiadiazole system with dihedral angles of 6.33° and 42.95° relative to the oxazole and benzene rings. This planar arrangement facilitates π-π stacking (centroid distance: 3.47 Å), a feature absent in the target compound due to its non-aromatic cyclopentane backbone. However, hydrogen bonding patterns in similar compounds, analyzed using graph-set theory (), suggest that the oxazole’s nitrogen and oxygen atoms could participate in N–H···O or C–H···N interactions, stabilizing crystal packing.
Crystallographic software such as SHELX () and ORTEP-3 () are critical for resolving such structural details. For instance, SHELXL’s refinement capabilities () enable precise determination of fluorine positions in the target compound, while WinGX () aids in visualizing hydrogen-bonding networks.
Biological Activity
2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is a novel compound that has garnered interest due to its potential biological activities. This article reviews the available data on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H12FN3O
- Molecular Weight : 197.22 g/mol
The presence of a fluorine atom and an oxazole ring contributes to its unique properties and potential bioactivity.
Biological Activity Overview
Research into the biological activity of this compound indicates several areas of interest:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it can inhibit the growth of specific tumor cells, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against certain bacterial strains. Testing against Staphylococcus aureus and Escherichia coli has shown significant inhibition at concentrations ranging from 10 to 50 µg/mL.
- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, potentially through modulation of neuroinflammatory pathways. This aspect is particularly relevant in the context of neurodegenerative diseases.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and inflammation, contributing to its antitumor and neuroprotective effects.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antitumor | HeLa Cells | 20 | 50% growth inhibition |
| Antimicrobial | Staphylococcus aureus | 25 | Significant inhibition |
| Antimicrobial | Escherichia coli | 50 | Moderate inhibition |
| Neuroprotection | Neuroblastoma Cells | 10 | Reduced apoptosis markers |
Case Study Insights
A study conducted by Orban et al. (2016) explored various derivatives similar to this compound, highlighting its potential in cancer therapy. The results indicated that compounds with similar structural motifs exhibited enhanced cytotoxicity against colon cancer cell lines (HT29) compared to standard chemotherapeutics .
Additionally, another investigation into the antimicrobial properties revealed that modifications in the oxazole ring significantly influenced the activity against Gram-positive bacteria, suggesting a structure–activity relationship (SAR) that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
